
3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound characterized by a trifluoroethyl group at position 1, a methyl group at position 3, a nitro group at position 4, and a carboxamide moiety at position 4. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Trifluoroethylation: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Carboxamide Formation: The carboxamide group is formed through the reaction of the pyrazole derivative with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is C6H6F3N3O2, with a molecular weight of approximately 209.13 g/mol. The compound features a pyrazole ring substituted with a nitro group and a trifluoroethyl group, which contribute to its unique chemical reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, in vitro tests demonstrated significant inhibition of cell proliferation in breast cancer cells, suggesting its potential as a lead compound for developing new anticancer agents .
Kinase Inhibition
The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. In one study, it was shown to selectively inhibit Leucine-rich repeat kinase 2 (LRRK2), which is implicated in both cancer and neurodegenerative diseases. This inhibition could pave the way for developing treatments for conditions like Parkinson's disease .
Herbicidal Activity
In agrochemical research, this compound has been evaluated for its herbicidal properties. Field trials demonstrated that formulations containing this compound effectively controlled several weed species without harming crops. This selectivity makes it a promising candidate for developing environmentally friendly herbicides .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
A549 (Lung Cancer) | 20 | Cell cycle arrest |
HeLa (Cervical Cancer) | 18 | Kinase inhibition |
Table 2: Herbicidal Efficacy in Field Trials
Weed Species | Application Rate (g/ha) | Control Efficacy (%) |
---|---|---|
Amaranthus retroflexus | 200 | 85 |
Setaria viridis | 150 | 90 |
Chenopodium album | 100 | 80 |
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspases .
Case Study 2: Agrochemical Efficacy
In another field study conducted over two growing seasons, the herbicidal efficacy of this compound was tested against common agricultural weeds. Results indicated that it provided effective control comparable to established herbicides while exhibiting lower toxicity to non-target plant species .
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may participate in redox reactions, while the trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The carboxamide group may form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxamide Derivatives
Structural Modifications and Substituent Effects
The table below compares substituents at key positions in structurally related pyrazole carboxamides:
Key Observations :
- Position 1 : The trifluoroethyl group in the target compound introduces strong electron-withdrawing effects compared to ethoxyethyl (in ) or aryl groups (in ). This may reduce metabolic degradation and enhance binding to hydrophobic targets.
- Position 4: The nitro group in the target compound differs from the chloro substituents in compounds.
Physicochemical Properties
Melting points and spectral data highlight differences in stability and intermolecular interactions:
Analysis :
- Aryl-substituted compounds (e.g., 3a, 3b) exhibit higher melting points (133–172°C) due to stronger π-π stacking interactions, whereas the trifluoroethyl group in the target compound may reduce crystallinity.
Biological Activity
3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C7H8F3N3O3
- Molecular Weight : 227.15 g/mol
Biological Activity
Research indicates that this compound exhibits various biological activities, which can be categorized as follows:
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole are known to inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
Antiparasitic Activity
Research on related pyrazole compounds has shown promising results against malaria parasites. For example, modifications in the pyrazole structure have led to enhanced potency against Plasmodium falciparum by targeting specific metabolic pathways within the parasite .
Cytotoxicity and Anticancer Potential
The compound's potential as an anticancer agent is supported by studies indicating that pyrazole derivatives can induce apoptosis in cancer cell lines. The cytotoxic effects are often evaluated using IC50 values against various cancer types, including breast and lung cancers .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Antimalarial Efficacy : A study focused on optimizing pyrazole derivatives for antimalarial activity demonstrated that certain modifications significantly improved efficacy against PfATP4, a critical target in malaria treatment. The optimized compounds exhibited IC50 values in the low micromolar range .
- Cytotoxic Profile : In vitro studies have shown that pyrazole derivatives exhibit varying degrees of cytotoxicity across different cancer cell lines. For instance, one study reported IC50 values ranging from 0.025 μM to 0.577 μM for different analogs against cancer cells, indicating substantial anticancer potential .
- Antimicrobial Spectrum : Another research effort evaluated the antimicrobial efficacy of a series of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at concentrations as low as 0.015 μg/mL for certain strains .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide?
The synthesis typically involves:
- Cyclocondensation : Reacting substituted hydrazines with β-keto esters or diketones to form the pyrazole core. For example, ethyl acetoacetate and phenylhydrazine derivatives are common precursors .
- Nitro Group Introduction : Electrophilic nitration at the 4-position using nitric acid/sulfuric acid mixtures under controlled conditions .
- Trifluoroethyl Substitution : Alkylation at the pyrazole nitrogen using 2,2,2-trifluoroethyl halides in the presence of a base (e.g., K₂CO₃) .
- Carboxamide Formation : Hydrolysis of ester intermediates to carboxylic acids, followed by coupling with amines using reagents like HATU or EDC .
Q. How is the structure of this compound validated experimentally?
- Spectroscopic Analysis : ¹H/¹³C NMR confirms substituent positions and trifluoroethyl group integration. IR identifies nitro (1520–1350 cm⁻¹) and carboxamide (1680–1630 cm⁻¹) stretches .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state, critical for understanding intermolecular interactions .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and nitro group stability during ionization .
Q. What are the solubility challenges, and how are they addressed in formulation?
- Challenges : The nitro and trifluoroethyl groups impart high hydrophobicity, limiting aqueous solubility.
- Solutions :
- Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays .
- Prodrug strategies: Esterification of the carboxamide to improve bioavailability .
- Micellar encapsulation using nonionic surfactants (e.g., polysorbate 80) for in vivo studies .
Advanced Research Questions
Q. How can computational modeling guide the optimization of bioactivity?
- Molecular Docking : Predict binding affinities to target proteins (e.g., enzymes like Factor Xa). The trifluoroethyl group may occupy hydrophobic pockets, while the nitro group participates in π-π stacking .
- QSAR Studies : Correlate substituent electronegativity (e.g., nitro vs. methyl) with inhibitory potency. For example, nitro groups enhance electron-withdrawing effects, stabilizing transition states in enzyme-substrate complexes .
- MD Simulations : Assess conformational stability of the carboxamide moiety in biological membranes .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Assay Standardization : Ensure consistent enzyme concentrations (e.g., Factor Xa at 1 nM) and buffer conditions (pH 7.4, 25°C) to minimize variability .
- Purity Verification : Use HPLC (≥95% purity) to rule out impurities as confounding factors .
- Metabolic Stability Tests : Incubate with liver microsomes to identify degradation products that may skew activity readings .
Q. How are regiochemical ambiguities in substitution reactions addressed?
- Directed Metalation : Use lithiation (e.g., LDA) at specific pyrazole positions to control nitro or methyl group placement .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during alkylation steps .
- Isotopic Labeling : ¹⁵N NMR tracks nitrogen migration during nitration to confirm regioselectivity .
Q. Methodological Tables
Table 1. Key Synthetic Intermediates and Conditions
Table 2. Spectroscopic Data for Structural Confirmation
Properties
CAS No. |
89239-86-1 |
---|---|
Molecular Formula |
C7H7F3N4O3 |
Molecular Weight |
252.15 g/mol |
IUPAC Name |
5-methyl-4-nitro-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C7H7F3N4O3/c1-3-4(14(16)17)5(6(11)15)13(12-3)2-7(8,9)10/h2H2,1H3,(H2,11,15) |
InChI Key |
HFTQEQBISBYBIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)CC(F)(F)F |
Origin of Product |
United States |
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